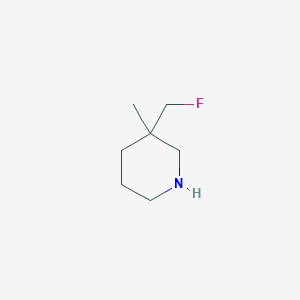

3-(Fluoromethyl)-3-methyl-piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14FN |

|---|---|

Molecular Weight |

131.19 g/mol |

IUPAC Name |

3-(fluoromethyl)-3-methylpiperidine |

InChI |

InChI=1S/C7H14FN/c1-7(5-8)3-2-4-9-6-7/h9H,2-6H2,1H3 |

InChI Key |

NUGOPKOJSFUYES-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCNC1)CF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoromethyl 3 Methyl Piperidine and Analogous Structures

Catalytic Dearomatization-Hydrogenation Approaches for Fluorinated Piperidines

A powerful strategy for synthesizing fluorinated piperidines involves the direct hydrogenation of readily available fluoropyridine precursors. nih.govnih.gov This approach, however, faces challenges such as catalyst deactivation by the basic heterocycle and potential hydrodefluorination. nih.govspringernature.com Recent methodologies have overcome these obstacles through innovative catalytic systems.

A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govnih.govspringernature.com This method demonstrates high diastereoselectivity, providing a direct route to complex fluorinated piperidine (B6355638) structures. nih.govresearchgate.net The reaction typically employs a rhodium-carbene complex, such as a Rh-CAAC complex, in the presence of a boron additive like pinacol (B44631) borane (B79455) (HBpin), which facilitates the initial dearomatization step. nih.govspringernature.com The subsequent hydrogenation of the dearomatized intermediate proceeds stereoselectively to yield the all-cis substituted piperidine ring. nih.govspringernature.com

Initial investigations utilized [Rh(COD)Cl]₂ as a catalyst with HBpin in THF at room temperature, which successfully produced the desired product with good yield and chemoselectivity. nih.gov Further optimization identified a specific Rh-CAAC complex ([Rh-2]) as being optimal for the transformation. nih.gov The process is sensitive to moisture, requiring dry reagents and solvents to prevent deactivation of the catalytic cycle. springernature.com

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

| Precursor | Catalyst System | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 3-Fluoropyridine | [Rh(COD)Cl]₂ / HBpin | THF, 25 °C | Good yield and chemoselectivity | nih.gov |

| Various Fluoropyridines | Rh-CAAC complex ([Rh-2]) / HBpin | Optimized solvent/concentration | Highly diastereoselective formation of all-cis-(multi)fluorinated piperidines | nih.govspringernature.com |

An alternative and robust method for accessing fluorinated piperidines utilizes heterogeneous palladium catalysis. nih.govacs.org This protocol enables the cis-selective hydrogenation of abundant and inexpensive fluoropyridines. A key innovation is the use of a Brønsted acid, such as aqueous HCl, in combination with a palladium catalyst like Pd(OH)₂ on carbon. nih.govacs.org The acid protonates the substrate and product, which helps to overcome catalyst deactivation and facilitates the reduction. acs.org

This method is noted for its simplicity, robustness, and high tolerance for air and moisture. nih.govacs.org It allows for the selective reduction of the fluoropyridine ring even in the presence of other aromatic systems like benzene (B151609) rings. acs.org The resulting volatile piperidines are often trapped in situ with protecting groups, such as a benzyloxycarbonyl (Cbz) group, to facilitate isolation in high yields and with excellent diastereoselectivity. nih.govacs.org This approach has been successfully applied to gram-scale synthesis. nih.gov

Table 2: Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Catalyst System | Key Features | Substrate Scope | Typical Yield/Selectivity | Reference |

|---|---|---|---|---|

| Pd(OH)₂/C (20 wt%) with aq. HCl | Robust, simple, tolerant to air/moisture | Broad range of (multi)fluorinated pyridines | Good yields, excellent diastereoselectivity (cis-selective) | nih.govacs.org |

| Heterogeneous Palladium Catalyst | Chemoselective for fluoropyridines over other arenes | Tolerates amides, sulfonamides, and other heterocycles | High yields after in situ protection (e.g., Cbz, Fmoc) | nih.govacs.org |

Achieving diastereoselective control is crucial in the synthesis of polysubstituted piperidines. Both the rhodium- and palladium-catalyzed hydrogenation methods excel in this regard, consistently favoring the formation of cis-configured products. nih.govspringernature.comacs.org The DAH strategy, for instance, enables the formation of a variety of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com

Beyond hydrogenation, other reactions can be employed to control stereochemistry. For example, in the synthesis of 4-aryl-3-methyl-4-piperidinemethanol analogues, the relative stereochemistry at the C3 and C4 positions was precisely controlled by the choice of reaction. nih.gov An alkoxymethylation of a metalloenamine intermediate yielded the (3R,4S)-isomer, while a nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile afforded the (3R,4R)-isomer. nih.gov These examples highlight how the synthetic route can be tailored to access specific diastereomers of substituted piperidines.

Asymmetric Synthetic Routes to Chiral Fluorinated and Methylated Piperidines

The synthesis of enantiomerically pure piperidines is of high importance for pharmaceutical applications. nih.govnih.gov Asymmetric routes typically rely on the use of chiral auxiliaries, chiral catalysts, or enzymes to control the absolute stereochemistry during the formation or functionalization of the piperidine ring. nih.govscilit.com

Chiral auxiliaries are structures that are temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. Oxazolidinones are well-established chiral auxiliaries used in various asymmetric transformations, including alkylations. This strategy has been applied to the synthesis of enantioenriched fluorinated piperidines by preparing an oxazolidine-substituted pyridine (B92270), which is then hydrogenated in a diastereoselective manner. acs.org Subsequent cleavage of the auxiliary provides the desired chiral piperidine. acs.org

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is another powerful approach. whiterose.ac.uk Chiral phosphoric acids, for instance, have been shown to be effective catalysts in aza-Michael reactions for the enantioselective synthesis of substituted pyrrolidines and piperidines. whiterose.ac.uk Similarly, chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines, using an amine oxidase/ene imine reductase cascade to produce stereo-defined 3-substituted piperidines. nih.gov

General and efficient routes to enantiomerically enriched 3-substituted piperidines are highly sought after. nih.gov One successful strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govtmc.edu This three-step process begins with the partial reduction of pyridine, followed by the key Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with an arylboronic acid, and finally, a second reduction to furnish the chiral 3-substituted piperidine in high yield and excellent enantioselectivity. nih.govtmc.edu

For the synthesis of chiral gem-disubstituted piperidines, which present a significant synthetic challenge, methodologies developed for analogous structures like piperazines are instructive. nih.gov A palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to create chiral α,α-disubstituted piperazin-2-ones. nih.govrsc.org These intermediates can then be reduced to the corresponding chiral gem-disubstituted piperazines. nih.gov This approach demonstrates a viable strategy for installing a fully substituted, chiral carbon center within a six-membered nitrogen heterocycle. nih.gov Another innovative method involves the interruption of the Hofmann-Löffler-Freytag reaction, using a chiral copper catalyst to achieve a highly enantioselective δ C-H cyanation of acyclic amines, which can then be converted into a variety of chiral piperidines. nih.gov

Diversification Strategies for Methyl- and Fluoromethyl-Piperidine Derivatives

The synthesis of complex piperidine derivatives, particularly those bearing methyl and fluoromethyl groups at the C3 position, requires a diverse array of advanced synthetic methodologies. These strategies often focus on the stereocontrolled construction of the piperidine core and the precise introduction of desired functional groups. Key approaches include building the ring from acyclic precursors, expanding existing ring systems, and functionalizing the pre-formed piperidine scaffold.

Ring Expansion Methodologies from Precursors (e.g., Prolinols)

Ring expansion of readily available chiral precursors, such as prolinols derived from proline, represents an efficient strategy for the asymmetric synthesis of substituted piperidines. This methodology typically proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate. The subsequent nucleophilic attack on this intermediate dictates the regioselectivity and stereoselectivity of the ring-opening, leading to the desired C3-substituted piperidine.

The activation of the hydroxyl group of the prolinol is a critical step to facilitate the intramolecular cyclization to the aziridinium ion. Reagents like XtalFluor-E have been effectively used for this activation, enabling the reaction to proceed under mild conditions acs.org. The choice of nucleophile is crucial as it determines the substituent introduced at the C3 position of the newly formed piperidine ring researchgate.netrsc.org. A variety of nucleophiles, including azides, can be employed, providing access to versatile intermediates like 3-azidopiperidines, which can be subsequently reduced to valuable 3-aminopiperidines acs.org. The regioselectivity of the nucleophilic attack on the aziridinium intermediate is influenced by the nature of the substituents on the nitrogen atom and at the C4 position of the starting prolinol researchgate.net. This method has been successfully applied to the formal synthesis of natural products like (-)-swainsonine documentsdelivered.com.

| Prolinol Precursor | Activating Agent | Nucleophile | Resulting Piperidine Derivative | Reference |

|---|---|---|---|---|

| N-Alkyl prolinols | XtalFluor-E | Tetrabutylammonium azide (B81097) (nBu₄NN₃) | 3-Azidopiperidines | acs.org |

| 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | (Internal Mesylate) | Various Nucleophiles | Optically active 3-substituted 1-benzylpiperidines | rsc.org |

| N-Substituted prolinols | Not specified | Grignard Reagents | 2-Phenylpiperidin-3-ol derivatives | researchgate.net |

Intramolecular Cyclization and Ring-Closing Metathesis Techniques

The construction of the piperidine ring from acyclic precursors is a cornerstone of heterocyclic synthesis, with intramolecular cyclization and ring-closing metathesis (RCM) being two of the most powerful techniques.

Intramolecular Cyclization encompasses a wide range of reactions where a linear molecule containing a nitrogen atom and a reactive terminus cyclizes to form the piperidine ring. These methods include:

Radical Cyclization : This approach can form polysubstituted piperidines from 1,6-enynes, initiated by reagents like triethylborane (B153662) nih.gov.

Aza-Prins Cyclization : The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids such as AlCl₃, can yield trans-2-substituted-4-halopiperidines with good diastereoselectivity organic-chemistry.org.

Reductive Amination : The intramolecular cyclization of amino-aldehydes or ketones is a classic and effective method. For instance, 2-methyl-1,5-diaminopentane can be catalytically cyclized in the gas phase to produce 3-methylpiperidine (B147322) in high yields google.com.

Metal-Catalyzed Amination : Copper-catalyzed intramolecular C-H amination of N-fluoro amides has been developed for the synthesis of both pyrrolidines and piperidines acs.org. Similarly, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines nih.gov.

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of unsaturated nitrogen heterocycles, including piperidine precursors (dihydropyridines). This reaction utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a new double bond within an acyclic diene precursor, thereby closing the ring rsc.org. RCM is highly valued for its functional group tolerance and its ability to create complex ring systems. It has been employed in the asymmetric synthesis of trans-4-substituted 3-amino-piperidines, starting from a chiral precursor like D-serine to control the stereochemistry acs.org. The resulting unsaturated piperidine can then be hydrogenated to yield the saturated target molecule. This strategy has been widely applied in the total synthesis of numerous piperidine and pyrrolidine (B122466) natural alkaloids researchgate.net.

| Acyclic Precursor | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| N-Protected diallylamine (B93489) derivative | Grubbs Catalyst | trans-(3S)-Amino-(4R/S)-alkyl/aryl-piperidines | Asymmetric synthesis starting from D-serine | acs.org |

| cis-2,6-Dialkenyl-N-acyl piperidine | Not specified | Azabicyclo[m.n.1]alkenes | Synthesis of bridged azabicyclic structures | nih.gov |

| Dienylamides derived from amino acids | Not specified | Functionalized enantiopure piperidines | Synthesis of optically active piperidines | biu.ac.il |

Introduction of Fluoromethyl and Other Fluoroalkyl Groups into Piperidine Scaffolds

The incorporation of fluorine-containing groups, such as fluoromethyl (CH₂F) or trifluoromethyl (CF₃), into the piperidine scaffold is of significant interest in medicinal chemistry, as these substituents can profoundly modulate a molecule's physicochemical and biological properties nih.gov. Several strategies have been developed for this purpose.

One common approach is the hydrogenation of fluorinated pyridine precursors . This method allows for the transformation of cheap and abundant fluoropyridines into valuable fluorinated piperidines. Catalytic systems, often using heterogeneous palladium catalysts, have been developed to achieve cis-selective reduction of the pyridine ring while tolerating the C-F bond, which can be susceptible to hydrodefluorination nih.govacs.org.

Direct trifluoromethylation of pre-formed piperidine rings or their precursors is another key strategy. The Ruppert-Prakash reagent (TMSCF₃), often activated by an acid, can be used to introduce the CF₃ group onto imine intermediates derived from δ-lactams, yielding α,α-disubstituted piperidines mdpi.com. Alternatively, α-trifluoromethyl piperidines can be synthesized from precursors like pipecolic acid by treating them with reagents such as sulfur tetrafluoride (SF₄) mdpi.com. Ring expansion of fluorine-containing precursors also provides a viable route to these compounds mdpi.comresearchgate.net.

| Methodology | Substrate | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Fluoropyridines | Palladium on Carbon (Pd/C) | (Multi)fluorinated piperidines | nih.govacs.org |

| Nucleophilic Trifluoromethylation | Imines from δ-lactams | TMSCF₃, TFA, KHF₂ | α-Trifluoromethyl-α-substituted piperidines | mdpi.com |

| Fluorinative Ring Expansion | Substituted Prolinols | Not specified | 3-Amino-5-fluoropiperidines | researchgate.net |

| Deoxyfluorination | Sodium salt of pipecolic acid | Sulfur tetrafluoride (SF₄) | 2-(Trifluoromethyl)piperidine | mdpi.com |

Functionalization of the Piperidine Core for Complex Structures

The diversification of piperidine scaffolds can also be achieved by the direct functionalization of a pre-existing piperidine ring. This approach is particularly useful for late-stage modification in drug discovery programs.

C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. Chiral dirhodium catalysts have been instrumental in achieving site-selective and stereoselective C-H functionalization of N-protected piperidines nih.gov. The electronic properties of the piperidine ring influence the site of reaction, with the C2 position being electronically favored for activation. However, by carefully selecting the catalyst and reaction conditions, functionalization at the C3 or C4 positions can also be achieved, providing access to a range of positional isomers nih.gov.

Another strategy involves the deprotonation (lithiation) of the piperidine ring followed by trapping with an electrophile . This method's regioselectivity is often directed by the nitrogen protecting group and other substituents on the ring. For N-Boc protected 3-methylpiperidine, for example, lithiation can be directed to achieve specific diastereomers upon reaction with an electrophile whiterose.ac.uk.

Multi-component reactions, which allow for the construction of complex molecules in a single step, are also highly valuable. A bio-inspired, three-component Mannich reaction can be used to stereoselectively construct polyfunctional piperidine rings, mimicking the biosynthetic pathways of many natural alkaloids rsc.org. This strategy has been successfully applied to the concise synthesis of natural products like (+)-241D, which features an all-cis 2,4,6-trisubstituted piperidine core rsc.org.

| Functionalization Strategy | Substrate | Key Reagent/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Site-Selective C-H Functionalization | N-Boc-piperidine | Chiral Dirhodium Catalysts (e.g., Rh₂(R-TCPTAD)₄) | C2-, C3-, or C4-functionalized piperidines | nih.gov |

| Lithiation and Trapping | N-Boc-3-methylpiperidine | s-BuLi/TMEDA, then electrophile (e.g., MeOD) | 2,5-trans-disubstituted piperidine | whiterose.ac.uk |

| Three-Component Mannich Reaction | Aldehyde, Amine, Vinyl Ketone | Chiral Phosphoric Acid | Polyfunctional piperidines (e.g., (+)-241D) | rsc.org |

Computational and Theoretical Investigations of 3 Fluoromethyl 3 Methyl Piperidine

Density Functional Theory (DFT) Studies on Molecular Structure and Conformational Preferences

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, allowing for the accurate prediction of geometries, energies, and other molecular properties. nih.govresearchgate.net For 3-(Fluoromethyl)-3-methyl-piperidine, DFT calculations are essential to determine its most stable three-dimensional structure and the relative energies of its different conformers.

The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. acs.org In this chair form, the substituents at the C-3 position—the methyl and fluoromethyl groups—can be oriented in either an axial or equatorial position. DFT calculations on related substituted piperidines show that the conformational preference is a delicate balance of several factors:

Steric Hindrance: Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial steric interactions with the axial hydrogens on C-5 and the nitrogen lone pair. nih.gov In 3-methylpiperidine (B147322), the equatorial conformer is known to be more stable. nih.govnih.gov

Stereoelectronic Effects: The presence of the highly electronegative fluorine atom introduces significant electronic effects. These include:

Hyperconjugation: Stabilizing interactions can occur between occupied (bonding) and unoccupied (antibonding) orbitals. For instance, an interaction between the C-H bonding orbital (σC-H) and the antibonding C-F orbital (σ*C-F) can influence conformational stability. d-nb.inforesearchgate.net

Electrostatic Interactions: A key factor in fluorinated piperidines is the charge-dipole interaction between the polarized C-F bond and the nitrogen atom's lone pair or, in the protonated state, the N-H+ bond. d-nb.inforesearchgate.netresearchgate.net These through-space electrostatic forces can, in some cases, favor an axial orientation of the fluorine-containing group, counteracting steric repulsion. nih.govd-nb.info

For 3-(Fluoromethyl)-3-methyl-piperidine, DFT studies would predict the equilibrium geometry by calculating the relative energies of the possible chair conformers. The interplay between the steric bulk of the methyl and fluoromethyl groups and the complex stereoelectronic effects of the fluoromethyl group would determine the final conformational landscape. researchgate.net

| Conformer | Key Stabilizing Interactions | Key Destabilizing Interactions | Predicted Relative Stability |

|---|---|---|---|

| Equatorial -CH₂F / Equatorial -CH₃ | Minimized steric hindrance for both groups. | Potential gauche interactions between substituents. | Likely to be the most stable conformer. |

| Axial -CH₂F / Equatorial -CH₃ | Potential stabilizing σ → σ* hyperconjugation; F···N⁺ charge-dipole attraction (in protonated form). d-nb.inforesearchgate.net | 1,3-diaxial steric repulsion from the -CH₂F group. | Less stable than the di-equatorial form. |

| Equatorial -CH₂F / Axial -CH₃ | - | Significant 1,3-diaxial steric repulsion from the -CH₃ group. | Likely to be a high-energy, unstable conformer. |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides static pictures of minimum energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com By simulating the motions of atoms and molecules, MD can explore the accessible conformational landscape, the transitions between different states, and the influence of the environment (like a solvent) on these dynamics. nih.govresearchgate.net

For 3-(Fluoromethyl)-3-methyl-piperidine, an MD simulation would typically involve the following:

Placing the molecule, often starting from a DFT-optimized geometry, in a simulation box filled with a solvent (e.g., water).

Applying a force field to calculate the forces between atoms and integrating Newton's equations of motion to simulate their movement over time, typically on the nanosecond to microsecond scale. nih.gov

The simulation would reveal the dynamic equilibrium between different chair, boat, and twist-boat conformations. rsc.org Key insights from MD simulations include the relative populations of the conformers with axial versus equatorial substituents, the free energy barriers for ring inversion, and the specific intramolecular and intermolecular interactions (like hydrogen bonds with the solvent) that stabilize certain conformations. researchgate.net Analysis of the root-mean-square deviation (RMSD) can confirm the stability of the molecule's conformation throughout the simulation. nih.govtandfonline.com

| MD Simulation Output | Information Gained for 3-(Fluoromethyl)-3-methyl-piperidine |

|---|---|

| Conformational Population Analysis | Quantifies the percentage of time the molecule spends in each major conformation (e.g., equatorial vs. axial fluoromethyl group). |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the ligand-receptor complex or the molecule's overall structure over time. nih.gov |

| Solvent Effects | Shows how interactions with solvent molecules (e.g., water) influence conformational preferences, which can differ from the gas phase. nih.gov |

| Free Energy Landscapes | Maps the energy of the system as a function of specific geometric parameters (e.g., dihedral angles), revealing the most stable states and the energy barriers between them. |

In Silico Prediction of Electronic Properties and Molecular Interactions

In silico methods are critical for predicting how a molecule will interact with its environment, including biological targets, and for understanding how its chemical structure dictates its physicochemical properties.

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein active site. tandfonline.combenthamdirect.comnih.gov The piperidine scaffold is a common motif in many biologically active compounds, particularly those targeting the central nervous system. ajchem-a.comnih.gov

For 3-(Fluoromethyl)-3-methyl-piperidine, a docking study would assess its potential to bind to a given target. The binding affinity is determined by a scoring function that evaluates the complementarity of the ligand and the receptor. The key functional groups of the molecule would contribute to binding in distinct ways:

Piperidine Nitrogen: As a basic center, this nitrogen is typically protonated at physiological pH and can form a strong, directional ionic bond (salt bridge) with acidic residues like aspartate or glutamate (B1630785) in a receptor. nih.gov It can also act as a hydrogen bond donor.

Fluoromethyl Group: The fluorine atom can act as a weak hydrogen bond acceptor. More significantly, the polarized C-F bond can participate in favorable dipole-dipole interactions within the binding pocket.

Methyl Group: This nonpolar group contributes to binding through hydrophobic (van der Waals) interactions with nonpolar residues in the active site. nih.gov

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogs. benthamdirect.com

| Molecular Feature | Potential Interaction with Biological Target | Example Interacting Amino Acid Residue |

|---|---|---|

| Piperidine Nitrogen (protonated) | Ionic Bond (Salt Bridge), Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu) |

| Fluoromethyl Group (Fluorine) | Hydrogen Bond Acceptor, Dipole-Dipole Interaction | Serine (Ser), Threonine (Thr) |

| Methyl Group | Hydrophobic / van der Waals Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Aliphatic Ring Structure | Hydrophobic / van der Waals Interaction | Phenylalanine (Phe), Tryptophan (Trp) |

The introduction of substituents onto the piperidine ring systematically modulates its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Influence on Basicity (pKa): The pKa of the piperidine nitrogen is a key determinant of its ionization state and, consequently, its solubility and ability to interact with targets.

Fluoromethyl Group: The fluorine atom is strongly electron-withdrawing. Through an inductive effect, it pulls electron density away from the nitrogen, making its lone pair less available for protonation. This significantly lowers the pKa, reducing the basicity of the molecule. nih.govcambridgemedchemconsulting.comnih.gov

Methyl Group: The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen and thus marginally increases basicity compared to an unsubstituted piperidine.

Influence on Lipophilicity (LogP): Lipophilicity, often measured as the octanol-water partition coefficient (LogP), affects a molecule's ability to cross cell membranes.

Methyl Group: The addition of a nonpolar methyl group consistently increases the lipophilicity (LogP) of a molecule. rsc.orgnih.gov

| Property | Effect of -CH₃ Group | Effect of -CH₂F Group | Combined Predicted Effect on Piperidine Ring |

|---|---|---|---|

| Basicity (pKa) | Slight Increase (Electron-donating) | Significant Decrease (Strongly electron-withdrawing) nih.govnih.gov | Overall decrease in basicity. |

| Lipophilicity (LogP) | Increase (Hydrophobic) | Increase (More lipophilic than H or F alone) | Overall increase in lipophilicity. |

| Polarity | Decrease | Increase (due to C-F bond dipole) | Localized increase in polarity near the fluoromethyl group. |

| Metabolic Stability | Can be a site for oxidation. | Often increases by blocking sites of metabolism (C-F bond is very strong). nih.govd-nb.info | Potentially enhanced metabolic stability. |

Role of 3 Fluoromethyl 3 Methyl Piperidine As a Chemical Scaffold in Advanced Design

Scaffold Design for Modulating Properties in Chemical Entities

The design of drug candidates often involves an iterative process of structural modification to optimize their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potency and selectivity. The 3-(fluoromethyl)-3-methyl-piperidine scaffold provides a versatile platform for achieving these goals.

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its ability to cross cell membranes and reach its target. The introduction of fluorine into a molecule can have a profound impact on its lipophilicity. While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the effect can be modulated by the surrounding chemical environment. mdpi.comnih.gov

The trifluoromethyl group, for instance, is known to increase the lipophilicity of molecules. mdpi.comnih.gov This can be advantageous in cases where increased membrane permeability is desired to enhance oral absorption or facilitate entry into the central nervous system. nih.govnih.govugent.be However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The 3-(fluoromethyl)-3-methyl-piperidine scaffold allows for a more nuanced control of lipophilicity. The presence of the polar nitrogen atom in the piperidine (B6355638) ring helps to balance the lipophilic character of the fluoromethyl group, enabling the design of compounds with an optimal balance of solubility and permeability. mdpi.com

| Compound | Modification | Effect on Lipophilicity (logP) | Effect on Permeability |

|---|---|---|---|

| Parent Compound | - | Baseline | Baseline |

| Fluorinated Analog | Introduction of Fluorine | Generally Increases | Can be Improved |

| Trifluoromethylated Analog | Introduction of CF3 Group | Significantly Increases | Can be Improved |

The basicity of the piperidine nitrogen, as quantified by its pKa value, is another crucial parameter that can be modulated by the 3-(fluoromethyl)-3-methyl-piperidine scaffold. The pKa of a compound influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its biological target.

Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and reduced efficacy. Fluorination is a well-established strategy for enhancing metabolic stability by blocking sites of oxidative metabolism. mdpi.comnih.govnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. mdpi.comnih.gov

By incorporating a fluoromethyl group into the 3-position of the piperidine ring, the 3-(fluoromethyl)-3-methyl-piperidine scaffold can protect adjacent positions from metabolic attack. nih.govnih.gov This can lead to a longer half-life and improved oral bioavailability. nih.gov

Application in Developing Conformationally Constrained Molecular Structures

The piperidine ring is a conformationally flexible system, which can adopt various chair and boat conformations. The introduction of substituents on the ring can influence its conformational preferences, leading to more rigid and well-defined structures. researchgate.net The 3-(fluoromethyl)-3-methyl-piperidine scaffold can be used to create conformationally constrained molecules, which can be advantageous in several ways.

By locking the molecule into a specific conformation, it is possible to enhance its binding affinity and selectivity for its target. acs.org A rigid conformation can also reduce the entropic penalty associated with binding, leading to a more favorable free energy of binding. Furthermore, conformational constraint can improve metabolic stability by shielding susceptible sites from metabolic enzymes.

Exploration of 3D Chemical Space and Fragment-Based Design

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel drug candidates. researchgate.netnih.govrsc.org This method involves screening small, low-molecular-weight fragments for binding to a biological target. The hits from these screens are then elaborated and optimized to generate potent and selective leads.

The 3-(fluoromethyl)-3-methyl-piperidine scaffold is an attractive building block for FBDD due to its three-dimensional (3D) character. nih.govnih.govwhiterose.ac.uk Unlike flat, aromatic scaffolds, which are overrepresented in many fragment libraries, 3D scaffolds can explore a wider range of chemical space and make more specific interactions with the target protein. nih.govrsc.orgnih.govwhiterose.ac.uk The incorporation of the 3-(fluoromethyl)-3-methyl-piperidine scaffold into fragment libraries can increase their diversity and lead to the discovery of novel hits with improved properties. nih.govwhiterose.ac.uk

Utility in Drug Discovery Research and Chemical Biology

The unique properties of the 3-(fluoromethyl)-3-methyl-piperidine scaffold make it a valuable tool in drug discovery and chemical biology research. nih.govacs.orgresearchgate.netnih.gov Its ability to modulate lipophilicity, basicity, and metabolic stability allows for the systematic optimization of lead compounds. cambridgemedchemconsulting.comyuntsg.comnih.govresearchgate.netacs.org

Furthermore, the conformational constraint provided by the scaffold can be used to probe the structure-activity relationships of a particular target. researchgate.net By synthesizing a series of analogs with different conformational preferences, researchers can gain insights into the binding mode of their compounds and design more potent and selective inhibitors. The 3-(fluoromethyl)-3-methyl-piperidine scaffold has been incorporated into a variety of biologically active molecules, including enzyme inhibitors, receptor antagonists, and ion channel modulators. nih.govcambridgemedchemconsulting.comyuntsg.commdpi.comnih.govresearchgate.netacs.orgnih.govnih.govacs.orgresearchgate.netnih.gov

| Application Area | Key Advantages of the Scaffold | Examples of Therapeutic Targets |

|---|---|---|

| Enzyme Inhibitors | Enhanced metabolic stability, improved potency and selectivity | Kinases, Proteases, Phosphatases |

| Receptor Antagonists | Fine-tuned basicity, optimized lipophilicity for CNS penetration | GPCRs, Ion Channels |

| Ion Channel Modulators | Conformational constraint for improved selectivity | Sodium Channels, Potassium Channels |

Design of Compounds with Enhanced Biological Activities and Selectivity

The incorporation of the 3-(fluoromethyl)-3-methyl-piperidine scaffold into drug candidates is a strategic approach to enhance biological activity and selectivity. The precise placement of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its interaction with biological targets and its pharmacokinetic profile. nih.gov For instance, strategic fluorination in piperidine-containing ligands for the human 5-HT1D receptor has been shown to reduce basicity, leading to improved oral absorption. researchgate.net

While specific studies on the 3-(fluoromethyl)-3-methyl-piperidine scaffold are limited, research on analogous structures highlights its potential. For example, various trifluoromethyl-substituted piperidones have been synthesized and evaluated as potential anti-hepatoma and anti-inflammatory agents by inhibiting NF-κB activation. researchgate.net Similarly, a series of 5-trifluoromethylpyrimidine derivatives demonstrated potent antitumor activities as EGFR inhibitors. nih.gov In another study, fluorine-substituted piperidine derivatives showed remarkable inhibitory activity against α-glucosidase and cholinesterases, suggesting their potential for treating diabetes and Alzheimer's disease. researchgate.netmdpi.com These examples underscore the principle that incorporating fluorinated alkyl groups into a piperidine ring can be a powerful strategy for fine-tuning the biological profile of a molecule to achieve desired therapeutic effects. The 3-(fluoromethyl)-3-methyl arrangement offers a unique combination of steric and electronic properties that can be exploited to optimize ligand-target interactions and achieve greater selectivity. nih.gov

Table 1: Biological Activities of Analogous Fluorinated Piperidine Derivatives

| Compound Class | Target/Activity | Key Findings |

|---|---|---|

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | Anti-hepatoma, Anti-inflammatory (NF-κB inhibition) | A derivative with three trifluoromethyl groups showed the best anti-tumor and anti-inflammatory activities by promoting apoptosis and inhibiting the NF-κB pathway. researchgate.net |

| 5-Trifluoromethylpyrimidine derivatives | Antitumor (EGFR inhibition) | Several compounds exhibited excellent antitumor activity against A549, MCF-7, and PC-3 cells, with IC50 values in the low micromolar to nanomolar range. nih.gov |

Preclinical Studies on Target Interaction Mechanisms (e.g., Receptors, Enzymes)

Preclinical investigations into the target interaction mechanisms of compounds featuring a piperidine scaffold reveal its broad utility in engaging with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. chemuniverse.com While direct preclinical data for 3-(fluoromethyl)-3-methyl-piperidine derivatives are not extensively documented, studies on structurally related molecules provide significant insights into their potential mechanisms of action.

For instance, trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to exert anti-hepatoma and anti-inflammatory effects by inhibiting the activation of NF-κB. researchgate.net Mechanistic studies revealed that the lead compound in this series could promote cancer cell apoptosis by modulating the expression of Bcl-2 family proteins and directly inhibiting the phosphorylation of key proteins (p65 and IκBα) in the NF-κB pathway. researchgate.net Molecular docking studies further confirmed that the compound could bind effectively to the active sites of Bcl-2 and p65. researchgate.net

In the realm of oncology, piperidine-containing sulfonamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. acs.org Docking studies of these compounds demonstrated favorable binding interactions within the VEGFR-2 active site. acs.org Similarly, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were evaluated as anti-cancer agents, with molecular docking analyses confirming their ability to bind to target proteins relevant in myeloma and leukemia. nih.gov

These studies collectively suggest that the 3-(fluoromethyl)-3-methyl-piperidine scaffold can serve as a core for molecules designed to interact with a range of enzymes and receptors. The specific substitution pattern at the 3-position likely plays a crucial role in defining the binding mode and selectivity for these targets.

Use as a Versatile Scaffold for Analogue and Derivative Synthesis

The piperidine ring is a cornerstone in medicinal chemistry due to its synthetic tractability, which allows for the creation of diverse libraries of compounds. nih.govresearchgate.net The 3-(fluoromethyl)-3-methyl-piperidine scaffold is a prime candidate for such diversification, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov Various synthetic methodologies can be employed to generate analogues and derivatives, starting from appropriately substituted precursors.

Key synthetic strategies for creating substituted piperidines include:

Hydrogenation of Pyridine (B92270) Precursors: A common and effective method involves the reduction of substituted pyridines to yield the corresponding piperidines. This approach can be controlled to produce specific stereoisomers. nih.gov

Diastereoselective Lithiation and Trapping: For creating specific substitution patterns, methods like diastereoselective lithiation of N-protected piperidines followed by trapping with an electrophile can be employed. For example, N-Boc-3-methyl piperidine can be lithiated and then trapped to install a second substituent, yielding trans-disubstituted products. nih.govrsc.org

Ring-Closing Metathesis and Cyclization Reactions: Linear precursors can be cyclized to form the piperidine ring, allowing for the introduction of various functional groups during the synthesis. nih.gov

The presence of the fluoromethyl group on the 3-(fluoromethyl)-3-methyl-piperidine scaffold provides a handle for further chemical modification, or it can be installed on a pre-existing 3-methyl-piperidine structure. The versatility of the piperidine core allows for modifications at the nitrogen atom (e.g., alkylation, acylation, sulfonylation) and at other positions on the ring, leading to a wide array of new chemical entities with potentially diverse pharmacological profiles. researchgate.netnih.gov This synthetic accessibility makes the scaffold highly valuable for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. nih.gov

Development of Chemical Probes and Radioligands for Research Applications

The 3-(fluoromethyl)-3-methyl-piperidine scaffold is well-suited for the development of chemical probes and radioligands, particularly for Positron Emission Tomography (PET) imaging. bohrium.com The inclusion of a fluorine atom is highly advantageous for this application, as the radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter with favorable properties, including a convenient half-life of approximately 110 minutes. mdpi.com

The development of PET radioligands involves synthesizing a precursor molecule that can be efficiently labeled with ¹⁸F in the final step. chempep.com The 3-(fluoromethyl)-3-methyl-piperidine scaffold can be incorporated into a larger molecule designed to bind to a specific biological target, such as a receptor or enzyme in the central nervous system. researchgate.net The synthesis would be designed to allow for the late-stage introduction of ¹⁸F, for example, through nucleophilic substitution on a suitable leaving group.

While specific PET tracers based on the 3-(fluoromethyl)-3-methyl-piperidine scaffold have not been prominently reported, the general strategy is well-established. For instance, ¹⁸F-labeled derivatives of N-aryl-N'-methylguanidines have been explored as potential PET radioligands for the NMDA receptor. acs.org Similarly, ¹⁸F has been incorporated into various ligands to study other targets. The stability of the C-F bond in the fluoromethyl group is a key advantage, as it minimizes the risk of in vivo defluorination, which would lead to misleading imaging signals. researchgate.net Therefore, derivatives of 3-(fluoromethyl)-3-methyl-piperidine represent promising candidates for the development of novel PET probes to visualize and quantify biological targets in living organisms, aiding in both basic research and clinical diagnostics. frontiersin.org

Future Research Directions and Perspectives for 3 Fluoromethyl 3 Methyl Piperidine

Development of Novel Highly Diastereoselective and Enantioselective Synthetic Routes

A primary challenge and opportunity in the study of 3-(Fluoromethyl)-3-methyl-piperidine lies in the development of synthetic pathways that afford precise control over its stereochemistry. Future research will likely focus on creating highly diastereoselective and enantioselective routes to access specific stereoisomers, which is crucial for elucidating structure-activity relationships in biological systems.

Current strategies for synthesizing substituted piperidines often involve the hydrogenation of pyridine (B92270) precursors. nih.govwhiterose.ac.uk A promising future approach could adapt dearomatization-hydrogenation processes, which have been shown to be highly diastereoselective for producing all-cis-multifluorinated piperidines. nih.gov Such a method could potentially be tailored to control the stereochemistry at the C3 position of the piperidine (B6355638) ring.

Another avenue involves asymmetric synthesis starting from chiral precursors or employing chiral catalysts. For instance, methodologies developed for the asymmetric synthesis of related compounds, like N-protected 3-methylpiperidin-2-one, could be adapted. researchgate.net This might involve the stereocontrolled alkylation or fluorination of a piperidinone intermediate. Electrophilic fluorination using reagents like N-fluorodibenzenesulfonimide (NFSI) has proven effective in creating fluorinated azaheterocycles and could be integrated into an enantioselective process. researchgate.net

Advanced catalytic methods, such as enantioselective intramolecular aza-Michael reactions, offer a powerful tool for constructing chiral nitrogen-containing rings and could be explored for the synthesis of optically pure 3-(Fluoromethyl)-3-methyl-piperidine precursors. nih.gov The development of divergent synthetic strategies will also be valuable, allowing access to multiple stereoisomers from a common intermediate, which is essential for comprehensive biological evaluation. nih.gov

| Synthetic Strategy | Potential for Stereocontrol | Key Features | Reference Example |

| Dearomatization-Hydrogenation | High Diastereoselectivity | Accesses all-cis isomers from fluoropyridine precursors. nih.gov | Synthesis of all-cis-(multi)fluorinated piperidines. nih.gov |

| Asymmetric Alkylation/Fluorination | High Enantioselectivity | Uses chiral auxiliaries or catalysts to control the formation of the C3 stereocenter. researchgate.net | Asymmetric synthesis of N-protected 3-methylpiperidin-2-one. researchgate.net |

| Diastereoselective Lithiation | High Diastereoselectivity | α-lithiation of N-protected piperidines followed by trapping with an electrophile. nih.govwhiterose.ac.uk | Synthesis of trans-disubstituted pipecolinates. nih.govwhiterose.ac.uk |

| Enantioselective Catalysis | High Enantioselectivity | Intramolecular cyclization reactions catalyzed by chiral acids or metals. nih.gov | Enantioselective synthesis of fluorinated indolizidinone derivatives. nih.gov |

Advanced Computational Modeling for Precise Structure-Function Relationships

To accelerate the discovery of applications for 3-(Fluoromethyl)-3-methyl-piperidine, advanced computational modeling will be an indispensable tool. Quantum chemical calculations can provide deep insights into the molecule's structural, electronic, and thermodynamic properties, helping to predict its behavior and interactions. ekb.egchemjournal.kz

Methods like Density Functional Theory (DFT) can be used to optimize the geometry of different stereoisomers and determine their relative stabilities. jksus.org Such calculations can elucidate the influence of the fluoromethyl group on the piperidine ring's conformational preferences, which is a key determinant of its biological activity. nih.gov By calculating properties like molecular electrostatic potential, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's reactivity, solubility, and potential sites for intermolecular interactions. ekb.egresearchgate.net

Furthermore, molecular docking simulations can be employed to predict the binding affinity and orientation of 3-(Fluoromethyl)-3-methyl-piperidine derivatives within the active sites of biological targets like enzymes or receptors. jksus.orgfrontiersin.org This in silico screening can guide the rational design of new compounds with enhanced potency and selectivity. By correlating computational data with experimental results, precise structure-function relationships (SAR) can be established, minimizing the need for extensive trial-and-error synthesis and testing. frontiersin.orgresearchgate.net

| Computational Method | Predicted Properties | Application in Research | Relevant Studies |

| Density Functional Theory (DFT) | Molecular geometry, stability, electronic properties. jksus.org | Predicting conformational preferences and reactivity of isomers. | Quantum chemical calculations on piperazine (B1678402) derivatives. jksus.orgresearchgate.net |

| Ab initio Methods | Enthalpies of formation, conformational behavior. nih.gov | Understanding the thermodynamic stability of substituted piperidines. | Thermochemistry of methylpiperidines. nih.gov |

| Molecular Docking | Binding modes, binding affinity (energy). frontiersin.org | Identifying potential biological targets and guiding lead optimization. | SAR studies of inhibitors for human equilibrative nucleoside transporters. frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors. | Developing predictive models for toxicity or efficacy. | SAR of piperidines as toxicants against mosquitoes. researchgate.net |

Expansion of Applications in Novel Chemical and Biological Research Fields

The unique properties of the fluoromethyl group—including its high electronegativity, ability to form hydrogen bonds, and potential to enhance metabolic stability and binding affinity—suggest that 3-(Fluoromethyl)-3-methyl-piperidine could be a valuable building block in various research fields. mdpi.com

Medicinal Chemistry: The piperidine scaffold is a common motif in pharmaceuticals. nih.gov The introduction of a fluoromethyl group could lead to the development of novel therapeutics. Research could focus on incorporating this moiety into molecules targeting a range of diseases. For example, fluorinated piperazine analogues have been investigated as antibacterial agents, suggesting a potential avenue for 3-(Fluoromethyl)-3-methyl-piperidine in developing new antibiotics. nih.gov The structural similarity to compounds that act as influenza virus fusion inhibitors also points toward potential antiviral applications. acs.orgacs.org Additionally, fluorination has been shown to improve the pharmacokinetic profiles of selective human 5-HT1D receptor ligands, a strategy that could be applied here. acs.org

Agrochemicals: Fluorine-containing compounds are increasingly important in the agrochemical industry, contributing to the development of potent and selective herbicides, fungicides, and insecticides. ccspublishing.org.cnnih.govagropages.com The 3-(Fluoromethyl)-3-methyl-piperidine scaffold could be explored for the synthesis of new pesticides. Studies on other piperidine derivatives have demonstrated their toxicity against insect vectors like Aedes aegypti, indicating a potential application in pest control. researchgate.net The oxathiapiprolin (B609797) fungicide, which contains a piperidinyl moiety and a trifluoromethyl group, exemplifies the success of such structures in modern agrochemicals. ccspublishing.org.cn

Materials Science: The specific stereochemistry and polarity of 3-(Fluoromethyl)-3-methyl-piperidine could also be leveraged in materials science, for example, in the design of chiral ligands for asymmetric catalysis or as components in the development of novel ionic liquids. nih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(Fluoromethyl)-3-methyl-piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Start with fluorinated precursors such as tert-butyl 3-fluoroazetidine carboxylates (e.g., via nucleophilic fluorination) and employ transition-metal catalysts (e.g., Pd or Cu) for C–F bond formation. Optimize yields by adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hrs). Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .

- Data Consideration : Reaction yields for analogous fluorinated piperidines range from 45% to 85%, depending on steric hindrance and fluorination efficiency .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 3-(Fluoromethyl)-3-methyl-piperidine?

- Methodological Answer : Use a combination of / NMR to confirm fluoromethyl group integration and stereochemistry. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while X-ray crystallography resolves spatial configuration if crystalline derivatives are synthesized. For impurities, HPLC with UV/fluorescence detection is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(Fluoromethyl)-3-methyl-piperidine in medicinal chemistry applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to evaluate electrophilic/nucleophilic sites, focusing on the fluoromethyl group’s inductive effects. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to biological targets like kinases or GPCRs. Compare results with experimental IC values from fluorinated fragment libraries .

- Data Contradiction : Fluorination may enhance metabolic stability but reduce solubility; balance these effects using logP calculations and in vitro ADME assays .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies involving fluorinated piperidines?

- Methodological Answer : Conduct meta-analyses of fluorinated fragment libraries (e.g., the 3F Library) to identify trends. For conflicting bioactivity data, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference synthetic routes to rule out impurities as confounding factors .

- Example : Fluorine’s electron-withdrawing effects may increase target binding in some kinases but destabilize interactions in others due to steric clashes .

Q. What strategies improve the stability of 3-(Fluoromethyl)-3-methyl-piperidine derivatives under physiological conditions?

- Methodological Answer : Introduce protective groups (e.g., Boc or Cbz) at the piperidine nitrogen to prevent oxidation. Assess stability via accelerated degradation studies (pH 1–10 buffers, 37°C) and monitor by LC-MS. For in vivo applications, consider prodrug strategies or formulation with cyclodextrins .

Methodological Challenges

Q. How to troubleshoot low yields in nucleophilic fluorination reactions for this compound?

- Answer : Screen fluorinating agents (e.g., Selectfluor vs. DAST) and optimize stoichiometry (1.2–2.0 equivalents). Use anhydrous conditions and inert atmospheres to minimize hydrolysis. If stereochemical control is an issue, employ chiral auxiliaries or asymmetric catalysis .

Q. What are best practices for isolating enantiopure 3-(Fluoromethyl)-3-methyl-piperidine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.